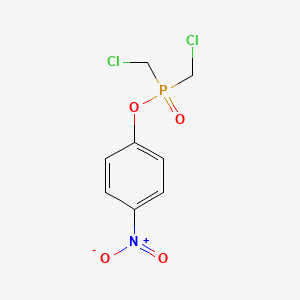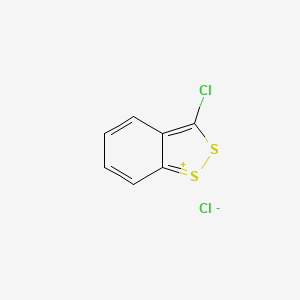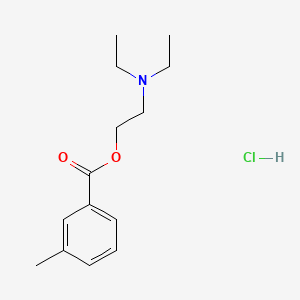
m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride: is a chemical compound derived from m-toluic acid It is an ester formed by the reaction of m-toluic acid with 2-(diethylamino)ethanol, followed by conversion to its hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
Step 1: m-Toluic acid is reacted with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the ester.
Step 2: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or toluene.
-
Industrial Production Methods:
- Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidized derivatives of the aromatic ring.
- Reduced alcohols from the ester group.
- Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine:
- Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its ester and amine functionalities. These interactions can modulate biochemical pathways, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
m-Toluic acid: The parent compound, which is an aromatic carboxylic acid.
2-(Diethylamino)ethanol: The alcohol used in the esterification reaction.
N,N-Diethyl-m-toluamide (DEET): A structurally related compound used as an insect repellent.
Uniqueness:
m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride: is unique due to its combined ester and amine functionalities, which confer distinct chemical and biological properties compared to its parent compounds and related structures.
Propiedades
Número CAS |
36904-07-1 |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 3-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13;/h6-8,11H,4-5,9-10H2,1-3H3;1H |
Clave InChI |
RSJBBFCIDNPHOU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=CC(=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



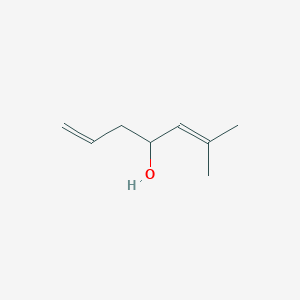
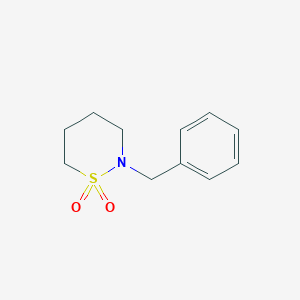
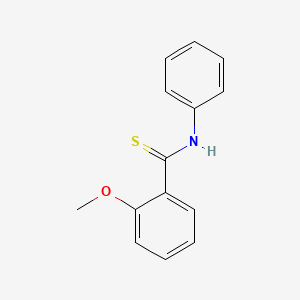
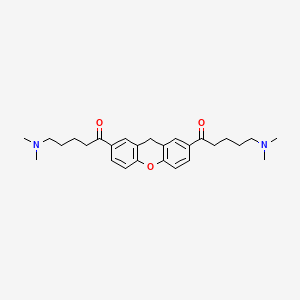
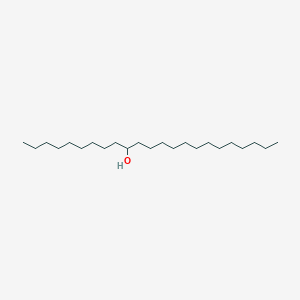
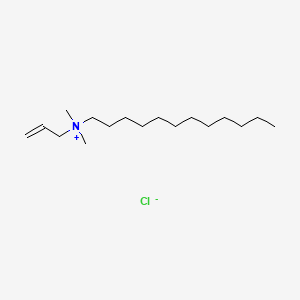
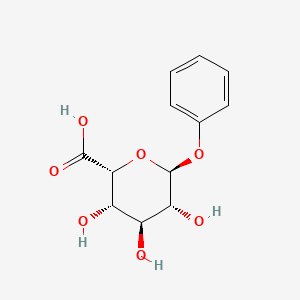

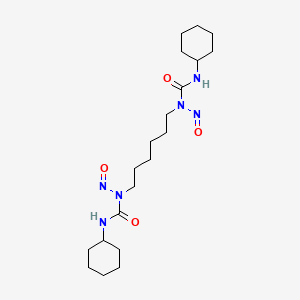
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)
